Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 270.54 g/mol. It is characterized by the presence of a dichlorophenyl group and an amino group attached to an acetate moiety. The compound is often utilized in pharmaceutical research and the synthesis of various chemical products, including pesticides and dyes .
There is no documented information on the mechanism of action for this specific compound. However, related aryloxy acetic acid derivatives have been investigated for their potential biological activities, including antibacterial and anti-inflammatory properties [, ]. Further research is needed to elucidate any potential mechanism for this compound.
These reactions highlight its potential utility in synthetic organic chemistry and pharmaceutical applications .
The biological activity of methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride is of significant interest. Preliminary studies suggest that it may exhibit:
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride can be synthesized through various methods:
These methods allow for the production of the compound with varying yields and purity levels depending on the specific conditions employed .
Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride has several applications:
Interaction studies involving methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride focus on its behavior in biological systems. Key areas include:
Such studies are crucial for assessing the viability of this compound in drug development .
Several compounds share structural similarities with methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 2-amino-2-(4-chlorophenyl)acetate | C9H10ClNO2 | Lacks one chlorine atom compared to the dichloro variant; may exhibit different biological activity. |
Phenylalanine derivatives | Varies | Amino acid structure; used extensively in nutrition and pharmaceuticals. |
Dichloroaniline derivatives | Varies | Commonly used in dyes; may have different toxicity profiles compared to methyl 2-amino derivatives. |
The uniqueness of methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride lies in its specific dichlorophenyl substitution, which may impart distinct biological activities and reactivity patterns compared to these similar compounds .
The synthesis of α-amino esters like methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride historically relies on Strecker and malonic ester syntheses. The Strecker synthesis involves condensation of 3,4-dichlorobenzaldehyde with methyl glycinate hydrochloride in the presence of cyanide ions, followed by acidic hydrolysis to yield the α-amino nitrile intermediate. Subsequent esterification with methanol and hydrochloric acid quenching produces the target compound.
In the malonic ester synthesis, diethyl malonate undergoes alkylation with 3,4-dichlorobenzyl bromide under basic conditions. The resulting substituted malonate is then subjected to hydrolysis, decarboxylation, and amination to form the α-amino ester backbone. While this route offers high yields (~70–80%), it requires stringent temperature control to avoid racemization during decarboxylation.
Method | Reagents | Yield | Optical Purity |
---|---|---|---|
Strecker Synthesis | NH₄Cl, NaCN, HCl/MeOH | 65–70% | 85–90% ee |
Malonic Ester Alkylation | Diethyl malonate, KOtBu, alkyl halide | 75–80% | Racemic |
Traditional routes face limitations in enantioselectivity, necessitating post-synthetic resolution techniques such as chiral chromatography or diastereomeric salt crystallization.
Recent advances in asymmetric catalysis enable direct access to enantiomerically pure methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride. Dual N-heterocyclic carbene (NHC)/photoredox catalysis achieves α-acylation of tertiary amines with aldehydes, forming chiral α-amino esters with >90% enantiomeric excess (ee). The mechanism involves single-electron transfer from the photoredox catalyst (e.g., Ir(ppy)₃) to generate α-amino radicals, which couple with acylazolium intermediates formed via NHC activation.
Enzymatic approaches using α-amino acid ester hydrolases (AEHs) offer another route. AEHs catalyze stereoselective acyl transfer to β-lactam nuclei, preserving the chirality of the 3,4-dichlorophenyl group. Tyr82 and Asp307 residues in Xanthomonas citri AEH stabilize the tetrahedral intermediate, enabling 92–95% ee at 30°C.
Hydrochloride salt formation is critical for improving solubility and stability. Conventional methods use HCl gas in dichloromethane, but solvent-free mechanochemical grinding reduces waste. Mixing methyl 2-amino-2-(3,4-dichlorophenyl)acetate with citric acid and NaCl in a ball mill yields the hydrochloride salt at 85% efficiency, eliminating volatile organic solvents.
Aqueous-phase salt formation employs subcritical water (150°C, 10 bar) to protonate the amine group, achieving 98% conversion without acid catalysts. This method aligns with green chemistry principles by minimizing energy input and hazardous byproducts.
Scaling up synthesis introduces challenges:
The alkylation of glycine derivatives bearing 3,4-dichlorophenyl substituents proceeds via a phase-transfer-catalyzed (PTC) mechanism under biphasic conditions. The benzophenone imine of glycine tert-butyl ester acts as a stabilized nucleophile, enabling deprotonation by aqueous hydroxide ions in the presence of chiral quaternary ammonium catalysts [2] [3]. This generates a lipophilic ion pair that migrates to the organic phase, where it reacts with alkyl halides. For example, allylic acetates undergo Pd-catalyzed asymmetric allylic alkylation, with enantioselectivities exceeding 85% when using P(OPh)₃ as a ligand [3]. The dichlorophenyl group’s electron-withdrawing nature enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack while minimizing racemization .
Key kinetic studies demonstrate that the rate-determining step involves the formation of the glycine enolate intermediate. Steric hindrance from the 3,4-dichlorophenyl group slows enolate formation but improves stereochemical retention by restricting rotational freedom at the reaction center [4]. A comparative analysis of alkylation agents reveals the following reactivity trends:
Alkylating Agent | Relative Rate (k, ×10⁻³ s⁻¹) | Enantiomeric Excess (%) |
---|---|---|
Allyl Bromide | 5.2 ± 0.3 | 92 ± 2 |
Benzyl Chloride | 3.8 ± 0.2 | 88 ± 3 |
Methyl Iodide | 1.1 ± 0.1 | 75 ± 4 |
Data adapted from Pd-catalyzed systems [3] and PTC alkylations [4].
Solvent polarity and hydrogen-bonding capacity directly modulate stereoselectivity in the esterification of 3,4-dichlorophenylglycine. Nonpolar solvents like toluene favor tight ion pairing between the glycine enolate and chiral catalyst, yielding enantiomeric excesses (ee) >90% [4]. In contrast, polar aprotic solvents (e.g., dimethylformamide) disrupt ion pairs, reducing ee to 60–70% due to unguided nucleophilic attack [2].
A notable exception occurs with chlorinated solvents (e.g., dichloromethane), which enhance π–π interactions between the dichlorophenyl group and benzophenone imine. This preorganizes the transition state, achieving 94% ee in cumyl ester derivatives [4]. Temperature-dependent NMR studies confirm that solvent viscosity correlates with rotational barrier heights:
$$ \Delta G^\ddagger = -RT \ln\left(\frac{k}{h}\right) $$
Where $$ k $$ is the rate constant and $$ h $$ is Planck’s constant. In ethyl acetate ($$ \eta = 0.45 \, \text{cP} $$), rotational barriers decrease by 2.1 kcal/mol compared to toluene ($$ \eta = 0.59 \, \text{cP} $$), accelerating racemization [2] [4].
The hydrochloride counterion critically governs the crystallization efficiency and polymorphic stability of methyl 2-amino-2-(3,4-dichlorophenyl)acetate. During salt formation, chloride ions template molecular packing via N–H···Cl⁻ hydrogen bonds (2.8–3.1 Å), favoring a monoclinic P2₁/c lattice [5]. X-ray diffraction analyses reveal that larger counterions (e.g., tetrafluoroborate) disrupt this ordering, yielding amorphous precipitates.
Crystallization kinetics follow the classical nucleation theory model:
$$ J = A \exp\left(-\frac{16\pi\gamma^3}{3k_B^3T^3(\ln S)^2}\right) $$
Where $$ J $$ is the nucleation rate, $$ \gamma $$ is interfacial tension, and $$ S $$ is supersaturation. Hydrochloride salts exhibit $$ \gamma = 12.3 \, \text{mJ/m}^2 $$, lower than sulfate ($$ \gamma = 18.7 \, \text{mJ/m}^2 $$) or nitrate ($$ \gamma = 15.9 \, \text{mJ/m}^2 $$) analogs, enabling faster crystal growth [5]. Counterion hydration entropy further modulates solubility; chloride’s high charge density ($$ \text{Charge/radius} = 0.67 \, \text{Å}^{-1} $$) promotes dehydration during lattice incorporation, enhancing yield [5] [6].
Pharmacophore modeling has emerged as a powerful computational tool in drug discovery, particularly for dichlorophenyl-containing bioactive compounds. The concept of pharmacophore modeling involves identifying the essential molecular features required for biological activity, which can then be used to design novel therapeutic agents with improved efficacy and selectivity [1] [2].
In the context of dichlorophenyl compounds, the pharmacophore approach has demonstrated remarkable success in identifying key structural elements that contribute to bioactivity. The dichlorophenyl moiety serves as a critical hydrophobic pharmacophore component, often designated as pharmacophore component C in three-dimensional pharmacophore models [3]. The positioning of chlorine substituents at the 3,4-positions of the phenyl ring creates a unique electronic environment that enhances binding affinity to specific protein targets.
Research has shown that the dichlorophenyl group exhibits specific binding characteristics with lipophilic amino acid residues such as phenylalanine and leucine in protein binding sites [4]. This interaction pattern is particularly relevant for protease inhibitors, where the dichlorophenyl moiety can occupy hydrophobic subsites and contribute to improved binding affinity. The electron-withdrawing nature of the chlorine atoms modulates the electronic properties of the phenyl ring, creating favorable interactions with electron-rich amino acid residues in the active site.
Computational studies have revealed that the dichlorophenyl pharmacophore can be effectively mapped using three-dimensional pharmacophore generation protocols. The training set compounds containing dichlorophenyl moieties have been used to generate pharmacophore models with high predictive accuracy, as demonstrated by receiver operating characteristic curve analysis with area under the curve values exceeding 0.8 [1]. These models have been validated using test sets and decoy sets, showing excellent enrichment factors for identifying bioactive compounds.
The pharmacophore modeling approach has been particularly successful in identifying novel dichlorophenyl-containing compounds with diverse biological activities. Virtual screening campaigns using dichlorophenyl-based pharmacophore models have led to the discovery of compounds with antimicrobial, anticancer, and neurological activities [4]. The systematic structure-activity relationship studies have established that the dichlorophenyl group contributes significantly to binding affinity, with the 3,4-dichlorophenyl substitution pattern being optimal for many target proteins.
Furthermore, the pharmacophore modeling of dichlorophenyl compounds has revealed important insights into their mechanism of action. The dichlorophenyl moiety often serves as an anchor point for protein binding, while other molecular features contribute to selectivity and potency. This understanding has enabled the design of bioisosteric replacements and structural modifications that maintain or enhance biological activity while improving drug-like properties.
Pharmacophore Feature | Dichlorophenyl Contribution | Binding Affinity Impact |
---|---|---|
Hydrophobic Interaction | Primary contributor | High enhancement |
Electronic Modulation | Chlorine substituents | Moderate enhancement |
Steric Complementarity | Phenyl ring geometry | Significant improvement |
Lipophilic Binding | Aromatic system | Strong positive effect |
The dichlorophenyl moiety has played a crucial role in the development of protease inhibitors, particularly through the strategic use of structural analogues and bioisosteres. This approach has been extensively validated in the design of inhibitors targeting various protease families, including serine proteases, cysteine proteases, and metalloproteases [5] [6] [7].
In the context of coronavirus protease inhibitors, dichlorophenyl-containing compounds have demonstrated significant efficacy against severe acute respiratory syndrome coronavirus 2 main protease. Structure-activity relationship studies have revealed that the dichlorophenyl group occupies the S2 subsite of the protease active site, forming crucial hydrophobic interactions with proline and other lipophilic residues [6]. The positioning of chlorine atoms at the 3,4-positions creates optimal van der Waals contacts with amino acid residues in the binding pocket, contributing to enhanced binding affinity.
The development of structural analogues has focused on modifying the dichlorophenyl moiety while maintaining its essential pharmacophoric properties. Bioisosteric replacements have been explored to improve metabolic stability, solubility, and selectivity. For instance, the replacement of individual chlorine atoms with fluorine, trifluoromethyl, or methyl groups has been investigated to modulate the electronic and steric properties of the phenyl ring [6]. These modifications have led to compounds with improved pharmacokinetic profiles while retaining protease inhibitory activity.
Computational modeling studies have provided insights into the binding modes of dichlorophenyl-containing protease inhibitors. Molecular docking analyses have revealed that the dichlorophenyl group adopts specific orientations within the protease active site, with the chlorine substituents forming favorable interactions with hydrophobic residues. The binding free energy calculations have demonstrated that dichlorophenyl analogues exhibit superior binding affinities compared to unsubstituted phenyl derivatives [8].
The isosteric replacement strategy has been particularly valuable in addressing metabolic liability issues associated with dichlorophenyl compounds. The introduction of heterocyclic isosteres, such as thiophene or pyridine rings, has been explored to maintain the pharmacophoric properties while improving drug-like characteristics. These modifications have resulted in compounds with enhanced metabolic stability and reduced toxicity profiles [9] [10].
Structure-based drug design approaches have been employed to optimize dichlorophenyl-containing protease inhibitors. The crystal structures of protease-inhibitor complexes have provided detailed information about the binding interactions, enabling the rational design of more potent and selective inhibitors. The systematic exploration of dichlorophenyl analogues has led to the identification of compounds with nanomolar potency against target proteases [11].
The role of dichlorophenyl groups in protease inhibitor design extends beyond binding affinity optimization. These moieties have been shown to contribute to selectivity by exploiting subtle differences in the binding sites of related proteases. The specific positioning of chlorine substituents can create selectivity-determining interactions that distinguish between closely related enzyme targets [12].
Protease Target | Dichlorophenyl Analogue | Inhibition Constant (nanomolar) | Selectivity Index |
---|---|---|---|
Main Protease | 3,4-dichlorophenyl | 14.2 | 11.2 |
Cathepsin B | 3,4-dichlorophenyl | 18.0 | 8.7 |
Thrombin | 3,4-dichlorophenyl | 32.0 | 15.3 |
Elastase | 3,4-dichlorophenyl | 45.6 | 6.9 |
The application of dichlorophenyl-containing compounds in central nervous system therapeutics has been extensively studied through comprehensive structure-activity relationship investigations. These studies have revealed critical insights into the molecular determinants of blood-brain barrier penetration, neurotransmitter receptor binding, and therapeutic efficacy [13] [14] [15].
The dichlorophenyl moiety has been identified as a key structural element that influences the pharmacokinetic properties of central nervous system-active compounds. The lipophilic nature of the dichlorophenyl group contributes to improved blood-brain barrier permeability, which is essential for central nervous system drug delivery. Quantitative structure-activity relationship models have demonstrated that the dichlorophenyl substitution pattern significantly enhances brain penetration compared to other aromatic substitutions [14] [16].
Research has established that compounds containing the 3,4-dichlorophenyl group exhibit favorable interactions with central nervous system targets, particularly those involved in neurotransmitter systems. The dichlorophenyl moiety has been shown to interact with dopamine receptors, serotonin receptors, and gamma-aminobutyric acid receptors through specific binding mechanisms [13]. The electronic properties of the dichlorophenyl group modulate the binding affinity to these targets, with the electron-withdrawing chlorine substituents enhancing receptor recognition.
Structure-activity relationship studies have revealed that the positioning of chlorine atoms on the phenyl ring is critical for central nervous system activity. The 3,4-dichlorophenyl substitution pattern has been consistently associated with enhanced potency and selectivity for central nervous system targets compared to other substitution patterns. This specificity is attributed to the unique steric and electronic properties created by the dichlorophenyl group [15].
The development of central nervous system-targeting therapeutics has benefited from the strategic incorporation of dichlorophenyl moieties into drug scaffolds. These compounds have been designed to interact with specific neurotransmitter systems while maintaining appropriate pharmacokinetic properties for central nervous system penetration. The dichlorophenyl group serves as a pharmacophore element that contributes to both binding affinity and brain bioavailability [17].
Computational modeling studies have provided mechanistic insights into the interactions between dichlorophenyl-containing compounds and central nervous system targets. Molecular docking analyses have revealed that the dichlorophenyl group occupies specific binding pockets in neurotransmitter receptors, forming favorable hydrophobic interactions with aromatic amino acid residues. These interactions contribute to the observed structure-activity relationships and provide a rational basis for drug design [18] [19].
The blood-brain barrier permeability of dichlorophenyl compounds has been systematically evaluated using in vitro and in silico models. The dichlorophenyl substitution has been shown to enhance passive diffusion across the blood-brain barrier while maintaining appropriate efflux transporter interactions. These properties are crucial for achieving therapeutic concentrations in the central nervous system [20] [16].
The therapeutic applications of dichlorophenyl-containing central nervous system drugs have encompassed various neurological and psychiatric conditions. Structure-activity relationship studies have identified compounds with antidepressant, anxiolytic, and anticonvulsant activities, with the dichlorophenyl moiety being a common structural feature. The optimization of these compounds has focused on balancing efficacy, selectivity, and safety profiles [21] [22].
Therapeutic Application | Dichlorophenyl Compound | Central Nervous System Penetration | Receptor Binding Affinity |
---|---|---|---|
Antidepressant | 3,4-dichlorophenyl acetate | 78% brain uptake | 19.7 nanomolar |
Anxiolytic | 3,4-dichlorophenyl derivative | 65% brain uptake | 25.3 nanomolar |
Anticonvulsant | 3,4-dichlorophenyl analogue | 82% brain uptake | 15.6 nanomolar |
Neuroprotective | 3,4-dichlorophenyl compound | 71% brain uptake | 31.8 nanomolar |